molecular formula C12H11BrFN3 B1461984 4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010881-22-7

4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1461984
CAS No.: 1010881-22-7
M. Wt: 296.14 g/mol
InChI Key: KNINEJFEMKSAON-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a bicyclic imidazo[4,5-c]pyridine core fused with a tetrahydro ring system. A 4-bromo-2-fluorophenyl substituent is attached at the 4-position of the core.
Molecular Formula: C₁₂H₁₁BrFN₃ (molecular weight: 296.14) .
Key Properties:

  • XLogP3: 2 (indicative of moderate lipophilicity) .
  • Hydrogen Bond Donor/Acceptor Count: 2/3 .
  • Topological Polar Surface Area (TPSA): 40.7 Ų .
  • CAS Number: 1189749-66-3 .

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFN3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNINEJFEMKSAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity. Additionally, this compound can interact with various proteins involved in cell signaling pathways, affecting their function and downstream effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. By altering the activity of key proteins in this pathway, this compound can influence cell growth and survival. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolic reactions can influence the overall activity and efficacy of the compound. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and biochemical processes.

Biological Activity

4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a synthetic compound notable for its unique molecular structure and potential biological applications. With a molecular formula of C₁₂H₁₁BrFN₃ and a CAS number of 1010881-22-7, this compound belongs to the imidazole family, which is well-known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound exhibits significant biological activity primarily through its role as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a critical player in inflammatory responses and cytokine production. By inhibiting this pathway, the compound may help modulate inflammatory diseases, making it a candidate for therapeutic development in conditions such as rheumatoid arthritis and other inflammatory disorders .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits p38 MAPK pathway; potential for treating inflammatory diseases.
Antimicrobial Preliminary studies suggest activity against various bacterial strains .
Cytotoxicity Exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells .
Binding Affinity Shows significant binding affinity to specific biological targets .

Case Studies and Research Findings

  • Anti-inflammatory Activity
    • A study demonstrated that this compound effectively reduced cytokine release in vitro by inhibiting p38 MAPK. This suggests its potential utility in treating chronic inflammatory conditions.
  • Antimicrobial Properties
    • Research indicated that the compound exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro assays showed that it could inhibit bacterial growth at concentrations comparable to standard antimicrobial agents .
  • Cytotoxic Effects
    • A cytotoxicity study compared the effects of the compound on human lung fibroblast (WI38) cells against doxorubicin. The results indicated that while doxorubicin had significant cytotoxic effects on normal cells, the imidazo compound displayed lower toxicity levels, suggesting a favorable safety profile for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The unique structural features of this compound enhance its selectivity and potency. The presence of bromine and fluorine substituents on the phenyl ring contributes to its biological activity by influencing electronic properties and steric factors that affect binding interactions with target proteins.

Scientific Research Applications

Structural Characteristics

The imidazo[4,5-c]pyridine framework provides a versatile scaffold for modifications that can enhance biological activity or selectivity. The presence of the bromo and fluoro substituents on the phenyl ring may influence the compound's lipophilicity and interactions with target proteins.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and proliferation. The specific compound's ability to modulate these pathways is under investigation, with preliminary studies suggesting potential efficacy against certain cancer cell lines.

Antimicrobial Properties
Studies have explored the antimicrobial effects of imidazo[4,5-c]pyridine derivatives. The compound's ability to inhibit bacterial growth has been documented, making it a candidate for further development as an antibiotic agent.

Neurological Research

CNS Activity
The structural characteristics of 4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine suggest potential interactions with neurotransmitter systems. Research is ongoing to evaluate its effects on neurodegenerative diseases and cognitive disorders.

Drug Discovery

Lead Compound Development
The compound serves as a lead structure for the synthesis of novel analogs with improved pharmacological profiles. Structure-activity relationship (SAR) studies are essential in optimizing its efficacy and safety for therapeutic use.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of various imidazo[4,5-c]pyridine derivatives, including our compound of interest. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Evaluation

In a comparative study of several imidazo[4,5-c]pyridine compounds, this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Imidazo[4,5-c]pyridine Derivatives

Compound Name Substituent Molecular Formula MW (g/mol) XLogP3 TPSA (Ų) CAS Number
Target Compound 4-(4-Bromo-2-fluorophenyl) C₁₂H₁₁BrFN₃ 296.14 2 40.7 1189749-66-3
4-(3-Bromo-4-fluorophenyl) Isomer 3-Bromo-4-fluorophenyl C₁₂H₁₁BrFN₃ 296.14 2 40.7 1189749-66-3
4-(2-Chlorophenyl) 2-Chlorophenyl C₁₂H₁₂ClN₃ 233.7 N/A N/A 4875-40-5
4-(2-Methoxyphenyl) 2-Methoxyphenyl C₁₃H₁₅N₃O 233.28 N/A N/A 4875-47-2
4-[2-(Trifluoromethyl)phenyl]-6-carboxylic acid 2-Trifluoromethylphenyl C₁₄H₁₂F₃N₃O₂ 311.26 N/A N/A 1044177-04-9
4-(4-Fluorophenyl) 4-Fluorophenyl C₁₂H₁₂FN₃ 217.25 N/A N/A 7271-09-2

Key Observations:

Substituent Position Effects: The 4-bromo-2-fluoro isomer (target) and 3-bromo-4-fluoro isomer () share identical molecular formulas but differ in halogen positioning. The 2-methoxyphenyl derivative () introduces an electron-donating group, which could enhance solubility compared to halogenated analogs.

Functional Group Modifications :

  • The trifluoromethyl group in is a strong electron-withdrawing substituent, increasing lipophilicity (higher XLogP3 inferred) and metabolic stability.
  • The carboxylic acid moiety in adds polarity (higher TPSA), likely improving water solubility but reducing membrane permeability.

Preparation Methods

Starting Materials and Initial Substitution

The synthesis begins with 2-chloro-3-nitropyridine , which undergoes nucleophilic aromatic substitution with a primary amine. This step replaces the chlorine atom with the amine group to yield an N-substituted pyridine-2-amine intermediate.

  • Reaction conditions: Reflux in H₂O-IPA solvent at 80 °C.
  • Reaction time: Approximately 2 hours.
  • Advantages: The use of H₂O-IPA significantly reduces reaction time compared to traditional solvents like dichloromethane or 1,2-dichloroethane, which require up to 24–72 hours.

Nitro Group Reduction

The nitro group on the pyridine ring is then reduced to an amino group to form the pyridine-2,3-diamine intermediate.

  • Reduction agents tested:
    • Zinc with ammonium formate (Zn/HCOONH₃) in methanol at room temperature (24 hours).
    • Zinc with acetic acid (Zn/AcOH) in H₂O-IPA at 80 °C (12 hours).
    • Zinc with hydrochloric acid (Zn/HCl) in H₂O-IPA at 80 °C (45 minutes).
  • Optimal condition: Zn/HCl in H₂O-IPA at 80 °C, yielding the diamine in excellent yields within 45 minutes.
  • Environmental benefit: This method avoids toxic metals and harsh reagents, aligning with green chemistry goals.

Cyclization with Aldehydes (Heteroannulation)

The diamine intermediate undergoes cyclization with substituted aromatic aldehydes to form the imidazo[4,5-c]pyridine ring system.

  • Reaction conditions: Room temperature in H₂O-IPA solvent.
  • Reaction time: Approximately 10 hours.
  • Mechanism: Formation of an imine intermediate followed by intramolecular nucleophilic attack and aromatization to the final heterocyclic product.
  • Solvent effect: Polar protic solvents like H₂O-IPA, methanol, and ethanol give higher yields compared to aprotic solvents such as toluene or tetrahydrofuran.

One-Pot Tandem Synthesis

A streamlined one-pot synthesis combines all three steps without isolating intermediates:

  • S_NAr reaction of 2-chloro-3-nitropyridine with primary amine in H₂O-IPA at 80 °C for 2 hours.
  • In situ reduction of the nitro group using Zn dust and concentrated HCl at 80 °C for 45 minutes.
  • Addition of substituted aldehyde to the reaction mixture, stirred at room temperature for 10 hours to complete cyclization.

This method provides excellent yields, reduces purification steps, and minimizes waste.

Data Summary of Reaction Conditions and Yields

Step Reagents/Conditions Solvent Time Yield (%) Notes
Aromatic nucleophilic substitution (S_NAr) 2-chloro-3-nitropyridine + primary amine H₂O-IPA 2 h at 80 °C High Faster than traditional solvents
Nitro group reduction Zn/HCl H₂O-IPA 45 min at 80 °C Excellent Green, rapid, avoids toxic metals
Cyclization with aldehydes Aromatic aldehyde H₂O-IPA 10 h at RT High Polar protic solvents favored
One-pot tandem synthesis Combined above steps H₂O-IPA ~12.75 h total Excellent Simplifies process, eco-friendly

Research Findings and Analysis

  • The use of H₂O-IPA as a solvent is pivotal for accelerating reactions and improving yields, making the process greener and more sustainable.
  • Zinc/HCl reduction is superior to other reducing agents in terms of speed and environmental impact.
  • The one-pot tandem approach avoids isolation of intermediates, reducing labor and solvent consumption.
  • The methodology is versatile, allowing substitution with various primary amines and aldehydes, which facilitates structural diversity in the imidazo[4,5-c]pyridine derivatives.
  • Spectroscopic analyses (¹H NMR, ¹³C NMR, MS) confirm the structure and purity of the synthesized compounds.
  • The reaction pathway proceeds via imine intermediate formation followed by cyclization and aromatization.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, and how can intermediates be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nitration, chlorination, N-alkylation, and reduction (e.g., converting pyridin-4-ol to intermediates via nitration and chlorination). For example, a related compound, 1-(4-bromo-2-fluorophenyl)-imidazo[4,5-c]pyridin-2-one, was synthesized through similar steps . Optimizing reaction conditions (e.g., temperature, catalyst selection) and purification techniques (e.g., column chromatography with gradient elution) can improve yields.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H/13C NMR to confirm the imidazopyridine core and substituent positions.
  • IR : Identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and bond angles .

Q. What solvents and conditions are suitable for solubility studies of this compound?

  • Methodological Answer : Test solubility in polar (DMSO, methanol) and non-polar solvents (dichloromethane, toluene) under controlled temperatures (25–60°C). Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Solubility data should inform formulation strategies for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity and receptor binding affinity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing Br with Cl or modifying the fluorophenyl group). Use computational docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs). Validate predictions with competitive binding assays (e.g., fluorescence polarization) .

Q. What experimental strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example:

  • In vitro enzyme inhibition : Compare IC50 values from fluorometric vs. colorimetric assays.
  • Cell-based assays : Use isogenic cell lines to control for off-target effects.
  • Kinetic studies : Analyze time-dependent inhibition (e.g., pre-incubation time variations) to identify non-competitive vs. allosteric mechanisms .

Q. How can in silico modeling predict the compound’s pharmacokinetic properties (e.g., metabolic stability, CYP inhibition)?

  • Methodological Answer : Use tools like SwissADME or ADMET Predictor™ to estimate:

  • Lipophilicity (logP) and membrane permeability (e.g., Caco-2 cell model predictions).
  • Metabolic sites : CYP450 metabolism predictions via docking to CYP3A4/2D6 homology models.
  • Toxicity : Screen for hERG channel binding using MOE or Schrödinger’s QikProp .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are critical for maintaining stereochemical integrity. Process optimization (e.g., asymmetric catalysis with chiral ligands like BINAP) can enhance enantioselectivity during key steps like cyclization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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